molecular formula C13H13NO3 B2859693 Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate CAS No. 14533-96-1

Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate

Cat. No. B2859693
CAS RN: 14533-96-1
M. Wt: 231.251
InChI Key: YVXOWXPIPRBRPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-Cyano-3-methoxy-3-phenylprop-2-enoate is a chemical compound with the molecular formula C13H13NO3 . It is a highly activated acceptor that undergoes the phospha-Michael reaction upon trituration of the reagents at room temperature .


Synthesis Analysis

The synthesis of Ethyl 2-Cyano-3-methoxy-3-phenylprop-2-enoate involves a demethylation process. The methoxyl group adjacent to a nitro group gets demethylated under nucleophilic attack . This demethylation was achieved on ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl) prop-2-enoate .


Molecular Structure Analysis

The molecular structure of Ethyl 2-Cyano-3-methoxy-3-phenylprop-2-enoate can be represented by the InChI code: 1S/C13H13NO3/c1-3-17-13(15)11(9-14)12(16-2)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3/b12-11- .


Physical And Chemical Properties Analysis

Ethyl 2-Cyano-3-methoxy-3-phenylprop-2-enoate is a powder with a molecular weight of 231.25 . It is stored at room temperature .

Scientific Research Applications

Cosmetic Industry: UV Filtration and Sunscreen Formulation

This compound is a derivative of Octocrylene , which is widely used in sunscreen products for its ability to absorb UVB radiation and short UVA wavelengths . The metabolite, 2-Cyano-3,3-diphenylacrylic acid , derived from Octocrylene, shows prolonged systemic availability and may accumulate in the body, indicating its potential for long-lasting sun protection .

Pharmaceutical Research: COX-2 Inhibition

In the pharmaceutical industry, this compound can be utilized to study skin-permeable selective cyclooxygenase-2 (COX-2) inhibitors. These inhibitors are crucial in developing anti-inflammatory drugs that provide pain relief without the gastrointestinal side effects associated with non-selective COX inhibitors .

Metabolomics: Biomarker Discovery

The compound’s metabolite, 2-Cyano-3,3-diphenylacrylic acid , can be used in metabolomics studies to identify biomarkers of exposure to certain cosmetic ingredients. This is particularly relevant for monitoring the systemic absorption of UV filters in sunscreen .

Cancer Research: Apoptosis Induction

Research into α,β-unsaturated carboxylic acids, a class to which this compound belongs, has shown potential in inducing apoptosis in cancer cells. This application is significant for developing new cancer therapies that target the programmed cell death pathways .

properties

IUPAC Name

ethyl (Z)-2-cyano-3-methoxy-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(15)11(9-14)12(16-2)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXOWXPIPRBRPK-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C1=CC=CC=C1)\OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-3-methoxy-3-phenylacrylic acid ethyl ester

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